molecular formula C15H15NO4S B1387255 N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine CAS No. 1170881-50-1

N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine

Cat. No. B1387255
M. Wt: 305.4 g/mol
InChI Key: TUUFHGYKFWFFHK-UHFFFAOYSA-N
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Description

“N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that compounds with similar structures, such as “N-(p-Toluenesulfonyl)glycine Methyl Ester”, are well-documented1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine”. However, the synthesis of similar compounds often involves reactions like electrophilic substitution3.



Molecular Structure Analysis

The molecular structure of “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” is not readily available. However, the structure of similar compounds, such as “N-(p-Toluenesulfonyl)glycine Methyl Ester”, can be found in chemical databases1.



Chemical Reactions Analysis

The specific chemical reactions involving “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not documented. However, similar compounds like biphenyl derivatives are known to undergo reactions like electrophilic substitution3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not readily available. However, similar compounds like “N-(p-Toluenesulfonyl)glycine Methyl Ester” have documented properties1.


Safety And Hazards

The safety and hazards associated with “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not documented. However, similar compounds are typically handled with care in a laboratory setting5.


Future Directions

The future directions for research on “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not specified. However, similar compounds are often the subject of ongoing research in medicinal chemistry6.


Please note that this analysis is based on the limited information available and the properties of similar compounds. For a more accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

2-[[4-(3-methylphenyl)phenyl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-3-2-4-13(9-11)12-5-7-14(8-6-12)21(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUFHGYKFWFFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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